(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine
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Overview
Description
(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is a chiral amine compound featuring a benzothiazole ring Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Chiral Amine Introduction: The chiral amine can be introduced via asymmetric synthesis or chiral resolution techniques. One common method involves the reduction of the corresponding ketone using chiral catalysts or reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
- (S)-1-(Benzo[D]thiazol-2-YL)ethan-1-amine
- (S)-1-(Benzo[D]thiazol-6-YL)ethan-1-amine
- (S)-1-(Benzo[D]thiazol-7-YL)ethan-1-amine
Comparison:
- Uniqueness: (S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity.
- Biological Activity: The position of the substituent on the benzothiazole ring can significantly impact the compound’s interaction with biological targets, leading to differences in efficacy and selectivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10N2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
(1S)-1-(1,3-benzothiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3/t6-/m0/s1 |
InChI Key |
OYEMTXBRVDLKKG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)SC=N2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)N |
Origin of Product |
United States |
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